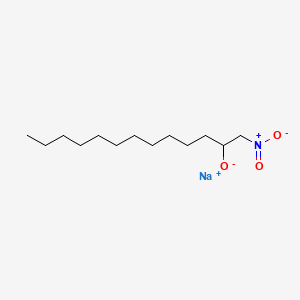

2-Tridecanol, 1-nitro-, sodium salt

Beschreibung

2-Tridecanol, 1-nitro-, sodium salt (CAS: 3026-63-9) is a sodium salt derivative of a nitro-substituted tridecanol. Structurally, it consists of a 13-carbon chain with a hydroxyl group at the second position and a nitro group (-NO₂) at the first position, neutralized by a sodium ion.

Eigenschaften

CAS-Nummer |

70833-51-1 |

|---|---|

Molekularformel |

C13H26NNaO3 |

Molekulargewicht |

267.34 g/mol |

IUPAC-Name |

sodium;1-nitrotridecan-2-olate |

InChI |

InChI=1S/C13H26NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17;/h13H,2-12H2,1H3;/q-1;+1 |

InChI-Schlüssel |

UGCDKPMJULWSMH-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCC(C[N+](=O)[O-])[O-].[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 2-Tridecanol, 1-nitro-, sodium salt typically involves the nitration of 2-Tridecanol followed by neutralization with sodium hydroxide. The nitration process involves the introduction of a nitro group (-NO2) into the 2-Tridecanol molecule. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of 2-Tridecanol, 1-nitro-, sodium salt may involve continuous flow reactors to ensure consistent quality and yield. The nitration reaction is carefully monitored to control the temperature and concentration of reactants. The neutralization step is also optimized to ensure complete conversion to the sodium salt form.

Analyse Chemischer Reaktionen

Types of Reactions

2-Tridecanol, 1-nitro-, sodium salt undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The alcohol group in 2-Tridecanol can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.

Substitution: Sodium nitrite, hydrochloric acid, low temperature.

Oxidation: Potassium permanganate, acidic or basic medium, elevated temperature.

Major Products Formed

Reduction: 2-Tridecanamine, sodium salt.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 2-Tridecanoic acid, sodium salt.

Wissenschaftliche Forschungsanwendungen

2-Tridecanol, 1-nitro-, sodium salt has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Studied for its potential effects on biological systems, including its antimicrobial properties.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Tridecanol, 1-nitro-, sodium salt involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial activity. The molecular targets and pathways involved in these effects are still under investigation, but they may include disruption of cell membranes and inhibition of enzyme activity.

Vergleich Mit ähnlichen Verbindungen

1-Tridecanol, 1-(Hydrogen Sulfate), Sodium Salt (CAS: 3026-63-9)

- Structure : A 13-carbon chain with a hydroxyl group at the first position sulfated (OSO₃⁻) and neutralized by sodium.

2-Tridecanol (CAS: 1653-31-2)

1-Tetradecanol (CAS: 112-72-1)

- Structure : A 14-carbon chain with a hydroxyl group at the first position.

- Key Differences: Longer carbon chain increases lipophilicity (log Pow ~6.5 estimated) and melting point (39.5°C) compared to 2-tridecanol derivatives. Used in surfactants and lubricants .

Physico-Chemical Properties

| Compound | Molecular Formula | log Pow | Water Solubility | Key Applications |

|---|---|---|---|---|

| 2-Tridecanol, 1-nitro-, Na salt | C₁₃H₂₇NO₃Na | ~3.5* | High (sodium salt) | Surfactants, agrochemicals |

| 1-Tridecanol sulfate, Na salt | C₁₃H₂₇NaO₄S | ~2.0* | 0.45 mg/L (est.) | Detergents, emulsifiers |

| 2-Tridecanol | C₁₃H₂₈O | 5.6 | Insoluble | Microbial VOCs, pheromones |

| 1-Tetradecanol | C₁₄H₃₀O | ~6.5 | 0.191 mg/L | Lubricants, surfactants |

*Estimated based on sodium salt derivatives reducing log Pow by ~2–3 units compared to parent alcohols .

Biologische Aktivität

2-Tridecanol, 1-nitro-, sodium salt (CAS No. 70833-51-1) is a nitroalcohol compound that has garnered interest due to its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications based on recent research findings.

- Chemical formula : C₁₃H₂₆NNaO₃

- Molecular weight : 253.34 g/mol

- Structure : The presence of the nitro group (-NO₂) significantly influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Nitro compounds, including 2-Tridecanol, 1-nitro-, have shown promising antimicrobial properties. Research indicates that nitro groups can trigger redox reactions within microbial cells, leading to toxicity and cell death.

The mechanism primarily involves the reduction of the nitro group to form reactive intermediates that bind to microbial DNA, causing damage and inhibiting replication. This mechanism is well-documented in various nitro derivatives:

- Inhibition of DNA synthesis : Nitro compounds can form nitroso and superoxide species that disrupt nucleic acid integrity.

- Bactericidal effects : Studies have shown that compounds with a nitro group exhibit significant Minimum Inhibitory Concentrations (MICs) against various bacterial strains.

Case Study: Antimycobacterial Activity

A study focused on the activity of nitro derivatives against Mycobacterium tuberculosis demonstrated that certain nitrobenzoate compounds exhibited enhanced antimycobacterial activity compared to their non-nitro counterparts. The study utilized broth microdilution methods to determine MICs and Minimum Bactericidal Concentrations (MBCs), revealing that 2-Tridecanol, 1-nitro-, sodium salt could be a candidate for further investigation in this context .

Cytotoxicity and Safety Profile

While nitro compounds are known for their antimicrobial properties, they also raise concerns regarding cytotoxicity. Research indicates that the cytotoxic effects of such compounds can vary significantly based on their structure and the presence of functional groups.

Cell Viability Studies

In vitro studies using human monocytic THP-1 cells assessed the viability after treatment with various concentrations of 2-Tridecanol, 1-nitro-, sodium salt. The results indicated a dose-dependent response where higher concentrations led to reduced cell viability, suggesting potential cytotoxic effects at elevated doses .

Comparative Toxicity Analysis

A comparative analysis with established nitro compounds revealed that while some derivatives exhibited high levels of toxicity, others maintained a safer profile. This highlights the need for careful evaluation of 2-Tridecanol, 1-nitro-, sodium salt in terms of its therapeutic window.

Potential Therapeutic Applications

Given its biological activity, 2-Tridecanol, 1-nitro-, sodium salt may find applications in various therapeutic areas:

- Antimicrobial agent : Its efficacy against bacterial pathogens positions it as a potential candidate for developing new antibiotics.

- Antiparasitic properties : Similar nitro compounds have shown effectiveness against parasitic infections; thus, further studies could explore this avenue.

- Anti-inflammatory effects : Nitro compounds have been investigated for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.